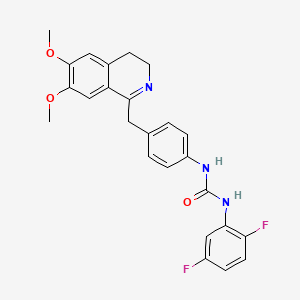

3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA

Description

3-(2,5-Difluorophenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea is a synthetic urea derivative characterized by a central urea backbone linking a 2,5-difluorophenyl group to a substituted phenyl ring. The latter is functionalized with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety via a methylene bridge. This compound belongs to a class of molecules designed to modulate kinase activity, particularly targeting receptors involved in inflammatory or oncogenic pathways. Its structural complexity—featuring fluorine atoms for enhanced metabolic stability and methoxy groups for improved solubility—makes it a candidate for therapeutic development.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F2N3O3/c1-32-23-12-16-9-10-28-21(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-22-13-17(26)5-8-20(22)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILCKZCQHCXREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA typically involves the following steps:

Formation of the Isoquinoline Derivative: The starting material, 6,7-dimethoxy-3,4-dihydroisoquinoline, is synthesized through a series of reactions including methylation and reduction.

Coupling Reaction: The isoquinoline derivative is then coupled with 2,5-difluoroaniline using a suitable coupling agent such as carbodiimide to form the urea linkage.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Synthesis Applications

The synthesis of 3-(2,5-difluorophenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea can be achieved through various multicomponent reactions involving urea derivatives and substituted phenyl groups. These synthetic methodologies are essential for generating libraries of related compounds for biological testing.

Key Synthesis Methods :

- Multicomponent Reactions : Involving urea or thiourea with substituted benzaldehydes to produce diverse quinazoline derivatives with potential medicinal properties.

- Reflux Conditions : Often employed to facilitate the reaction between the isoquinoline derivatives and urea components under controlled conditions.

Research indicates that this compound exhibits promising biological activities that warrant further investigation:

- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit significant antiproliferative activity against various cancer cell lines. Urea derivatives have been shown to inhibit cell growth and induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

- Mechanism of Action : The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the difluorophenyl and methoxyisoquinoline groups may enhance its interaction with biological targets such as enzymes or receptors involved in cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of similar urea derivatives in medicinal applications:

- Anticancer Activity : A study demonstrated that urea derivatives with varied substituents showed potent activity against breast carcinoma cell lines. The findings suggest that modifications on the urea scaffold can significantly impact biological activity .

- Quinazoline Derivatives : Research into quinazoline-based ureas has revealed their potential as lead compounds for new therapeutic agents due to their diverse structural properties and biological activities.

Mechanism of Action

The mechanism of action of 3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogues and Key Differences

1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Ethoxyphenyl)Urea (CAS: 1024229-45-5)

- Molecular Formula : C₂₇H₂₉N₃O₄

- Molar Mass : 459.54 g/mol

- Key Substituents: Phenyl Group: 2-Ethoxy substitution (vs. 2,5-difluoro in the target compound). Isoquinoline Moiety: Identical 6,7-dimethoxy-3,4-dihydroisoquinoline structure.

- Physicochemical Properties :

Comparison with Target Compound

Substituent Effects :

- The 2-ethoxy group in the analogue may confer higher lipophilicity compared to the 2,5-difluorophenyl group , which introduces electronegative fluorine atoms. Fluorine substitutions typically enhance metabolic stability and membrane permeability but may reduce aqueous solubility.

- The di-fluoro substitution in the target compound likely improves binding affinity to hydrophobic kinase pockets due to increased van der Waals interactions.

Predicted Bioactivity :

- Ethoxy-containing analogues are often associated with prolonged half-lives due to slower oxidative metabolism. In contrast, fluorinated derivatives may exhibit stronger target engagement but shorter systemic exposure.

Thermodynamic Properties :

- The target compound’s boiling point and density would differ due to fluorine’s lower atomic mass compared to ethoxy groups. For example, fluorine’s electronegativity may lower the pKa slightly compared to the ethoxy analogue.

Comparative Data Table

| Parameter | Target Compound (2,5-Difluoro) | 2-Ethoxy Analog (CAS: 1024229-45-5) |

|---|---|---|

| Molecular Formula | C₂₆H₂₄F₂N₃O₃* | C₂₇H₂₉N₃O₄ |

| Molar Mass (g/mol) | ~464.4 (estimated) | 459.54 |

| Key Substituents | 2,5-Difluorophenyl | 2-Ethoxyphenyl |

| Predicted Density (g/cm³) | ~1.25 (higher due to fluorine) | 1.20±0.1 |

| Boiling Point (°C) | ~550–570 (estimated) | 561.7±50.0 |

| pKa | ~13.5 (lower due to fluorine) | 13.89±0.70 |

*Estimated based on structural adjustments.

Research Findings and Limitations

Notes on Evidence and Methodology

- Fluorine’s role in medicinal chemistry is well-documented, but substituent-specific effects (e.g., 2,5-difluoro vs. mono-fluoro) require further investigation.

Biological Activity

3-(2,5-Difluorophenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential based on available research findings.

- Molecular Formula : C25H23F2N3O3

- Molecular Weight : 451.47 g/mol

- CAS Number : Not specified in the available data.

The compound features a urea moiety linked to a difluorophenyl group and a dimethoxy-substituted isoquinoline derivative, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, phenyl urea derivatives have been studied for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression .

In Vitro Studies

In vitro evaluations of related phenyl urea derivatives have shown promising results:

- IDO1 Inhibition : Compounds structurally similar to the target compound were tested for IDO1 inhibitory activity. Modifications at specific positions of the phenyl ring significantly influenced their binding affinity and potency against IDO1 .

- Antitumor Activity : Certain derivatives demonstrated significant anti-tumor effects in xenograft models, suggesting that similar compounds could be effective in cancer therapy .

In Vivo Studies

Limited in vivo studies are available for this specific compound. However, compounds with similar structures have exhibited favorable pharmacokinetic profiles and anti-tumor efficacy in animal models. The presence of fluorine substituents often enhances metabolic stability and bioavailability, which can be beneficial for therapeutic applications .

Case Studies

While specific case studies on this compound are sparse, related compounds have been documented:

- Study on IDO1 Inhibitors : A study synthesized various phenyl urea derivatives and evaluated their IDO1 inhibitory activities. The results indicated that the structural modifications significantly impacted their efficacy, with some derivatives showing up to 100-fold improvements in activity compared to baseline compounds .

- Anticancer Research : Research on similar compounds has highlighted their potential use as anticancer agents by targeting metabolic pathways crucial for tumor growth .

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Target Compound | C25H23F2N3O3 | 451.47 | Potential IDO1 inhibitor |

| Related Compound 1 | C19H20F2N4O4 | 406.383 | Antitumor activity |

| Related Compound 2 | C24H18F3N3O4 | 469.4126 | FGFR inhibitor |

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-difluorophenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Isoquinoline ring preparation : Reduce 6,7-dimethoxyisoquinoline to 3,4-dihydroisoquinoline using catalytic hydrogenation (e.g., Pd/C, H₂) .

Q. Coupling reactions :

- Attach the dihydroisoquinoline moiety to a 4-(aminomethyl)phenyl group via reductive amination or Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, base) .

- React with 2,5-difluorophenyl isocyanate to form the urea linkage under anhydrous conditions (e.g., THF, 0°C to room temperature).

Yield optimization : Use Design of Experiments (DoE) to vary solvents (DMF vs. THF), catalysts, and temperature. Monitor intermediates via HPLC-MS to minimize side products .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times against known standards .

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and dihydroisoquinoline), urea NH protons (δ 8.0–9.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Assay standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For kinase inhibition studies, compare results via Western blot (phosphorylation status) and fluorescence polarization .

- Structural analysis : Perform co-crystallization or molecular dynamics simulations to assess binding mode consistency with activity data. Use AutoDock Vina for docking studies to identify critical interactions (e.g., H-bonding with urea moiety) .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (ANOVA with post-hoc tests) to identify outliers .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize the dihydroisoquinoline scaffold for enhanced selectivity?

- Methodological Answer :

Q. Scaffold modifications :

- Introduce substituents at the 6,7-methoxy positions (e.g., ethoxy, halogen) to modulate steric/electronic effects .

- Replace the dihydroisoquinoline with tetrahydroquinoline or indole analogs to assess ring flexibility .

Q. Activity profiling :

- Test derivatives against a panel of related targets (e.g., kinases, GPCRs) to identify selectivity drivers. Use competitive binding assays (SPR or ITC) for KD measurements .

Computational guidance : Apply QSAR models (e.g., Random Forest, SVM) trained on physicochemical descriptors (logP, polar surface area) to predict selectivity trends .

Q. What analytical techniques are critical for characterizing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS/MS .

- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-TOF. Identify metabolites via fragmentation patterns .

- Solid-state stability : Perform accelerated stability testing (40°C/75% RH, ICH guidelines) with PXRD to detect polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.